molecular formula C22H32O3 B1252189 13-HDoHE

13-HDoHE

Cat. No. B1252189
M. Wt: 344.5 g/mol
InChI Key: SEVOKGDVLLIUMT-SKSHMZPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,14E,16Z,19Z)-docosahexaenoic acid bearing an additional 13-hydroxy substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is a conjugate acid of a (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoate.

Scientific Research Applications

1. Nuclear Magnetic Resonance Spectroscopy

13-HDoHE, a hydroxydocosahexaenoic acid, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, an essential tool for biochemical studies. NMR spectroscopy, including carbon-13 NMR, is non-destructive and provides extensive information about the chemical environment of molecules. This technique is highly sensitive and applicable for studying large molecules in various media, aiding in understanding the molecular structure and dynamics of compounds like 13-HDoHE (Eakin, Morgan, Gregg, & Matwiyoff, 1972).

2. Metabolic Flux Analysis

13-HDoHE can be studied in metabolic flux analysis using 13C-isotope labeling. This approach is integral to understanding metabolic network modeling and involves various steps like model setup, data acquisition, and visualization of results. It offers insights into metabolic pathways and interactions within biological systems, providing a deeper understanding of biochemical processes involving compounds like 13-HDoHE (Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010).

3. Study of Polymer-Solvent Interactions

In studies involving polymeric materials, 13-HDoHE can be part of research focusing on polymer-solvent interactions. This involves understanding how different molecules, including hydroxydocosahexaenoic acids, interact with polymers in various solvent environments. Techniques like 13C NMR can be employed to study these interactions, providing valuable information on the behavior and properties of polymers in different environments (Hanyková, Labuta, & Spĕvác̆ek, 2006).

4. Hydrogen-Bonded Complex Characterization

13-HDoHE can be analyzed in the context of studying hydrogen-bonded complexes. Using techniques like NMR, researchers can investigate the molecular geometry and dynamics of such complexes. This kind of research contributes to a deeper understanding of molecular interactions and bonding mechanisms in various chemical and biological systems (Tolstoy, Schah-Mohammedi, Smirnov, Golubev, Denisov, & Limbach, 2004).

properties

Product Name

13-HDoHE

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+

InChI Key

SEVOKGDVLLIUMT-SKSHMZPZSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-HDoHE
Reactant of Route 2
13-HDoHE
Reactant of Route 3
13-HDoHE
Reactant of Route 4
13-HDoHE
Reactant of Route 5
13-HDoHE
Reactant of Route 6
13-HDoHE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.